molecular formula C13H11NO2S B14271527 Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- CAS No. 128365-79-7

Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-

Cat. No.: B14271527
CAS No.: 128365-79-7
M. Wt: 245.30 g/mol
InChI Key: DACCWKVNVWJQCQ-UHFFFAOYSA-N
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Description

Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- is a heterocyclic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a fused pyridine and isoindole ring system, makes it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- can be achieved through various methods. One common approach involves the intramolecular aza-Prins type reaction. This method utilizes N-acyliminium ions and amides under mild reaction conditions to form the desired isoindole framework . The reaction typically employs inexpensive reagents and is metal-free, making it an attractive option for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the development of green chemistry approaches, such as using environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents onto the isoindole ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they often involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]indoles: These compounds share a similar fused ring system but differ in the position of the nitrogen atom within the ring.

    Isoindoline derivatives: These compounds have a similar isoindole core but may lack the fused pyridine ring.

    Indole derivatives: Indole derivatives have a similar heterocyclic structure but differ in the specific arrangement of atoms and functional groups.

Uniqueness

Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- is unique due to its specific ring fusion and the presence of the methylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

128365-79-7

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

1-methylsulfanyl-3,4-dihydropyrido[1,2-b]isoindole-2,6-dione

InChI

InChI=1S/C13H11NO2S/c1-17-12-10(15)6-7-14-11(12)8-4-2-3-5-9(8)13(14)16/h2-5H,6-7H2,1H3

InChI Key

DACCWKVNVWJQCQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C3=CC=CC=C3C(=O)N2CCC1=O

Origin of Product

United States

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